molecular formula C24H22N2O4 B12166955 3,4-dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-2H-chromen-2-one

3,4-dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-2H-chromen-2-one

Cat. No.: B12166955
M. Wt: 402.4 g/mol
InChI Key: BDXQOPNRIHDHAQ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-2H-chromen-2-one is a synthetic chromen-2-one derivative featuring a 3,4-dimethyl-substituted coumarin core linked via a 2-oxoethoxy bridge to a partially saturated pyrido[4,3-b]indole moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors associated with neurological and inflammatory pathways .

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

3,4-dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethoxy]chromen-2-one

InChI

InChI=1S/C24H22N2O4/c1-14-15(2)24(28)30-22-11-16(7-8-17(14)22)29-13-23(27)26-10-9-21-19(12-26)18-5-3-4-6-20(18)25-21/h3-8,11,25H,9-10,12-13H2,1-2H3

InChI Key

BDXQOPNRIHDHAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3,4-dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules, focusing on core scaffolds, substituents, and physicochemical properties.

Key Observations:

Structural Diversity: The target compound and AJ6 share the chromen-2-one core but differ in substituents. The pyridoindole group in the target compound may enhance π-π stacking interactions compared to AJ9’s piperidine-benzyl group, which could improve membrane permeability . The compound lacks the chromenone scaffold but shares the pyridoindole moiety, linked via a methanone group.

Synthetic Efficiency: The compound achieved a higher synthesis yield (51%) than the compound (34%), possibly due to optimized reaction conditions for nitro and cyano functional groups .

Physicochemical Properties: The compound’s high melting point (243–245°C) correlates with its crystalline stability, likely due to strong intermolecular interactions from polar nitro and cyano groups . AJ9’s lower molecular weight (377.48 g/mol) and lipophilic piperidine-benzyl group suggest improved bioavailability compared to the target compound (419.46 g/mol) .

Functional Group Impact :

  • The target compound ’s 2-oxoethoxy linker may act as a metabolically labile site, whereas AJ9’s ether linkage is more stable. This difference could influence pharmacokinetic profiles .

Research Implications

The pyridoindole and chromenone hybrids represent a promising scaffold for drug discovery. Further studies should explore:

  • Biological Activity: Comparative assays targeting serotonin receptors or kinases, given the structural resemblance to known inhibitors .
  • Crystallographic Data : Use of programs like SHELXL () to resolve 3D structures and analyze intermolecular interactions .
  • SAR Studies : Modifications to the pyridoindole substituent or linker length to optimize potency and selectivity.

Biological Activity

3,4-Dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-2H-chromen-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a chromenone core and a pyridoindole moiety. Understanding its chemical structure is essential for elucidating its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, in a study involving breast cancer cells, the compound demonstrated an IC50 value of 15 µM, suggesting potent cytotoxicity against these cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was attributed to the downregulation of NF-kB signaling pathways .

Neuroprotective Effects

Research indicates potential neuroprotective effects of the compound in models of neurodegenerative diseases. In animal studies, it was found to reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the pyridoindole moiety significantly affect the biological activity of the compound. For example:

ModificationEffect on Activity
Methylation at position 3Increased anticancer potency
Hydroxyl substitutionEnhanced anti-inflammatory activity

These findings indicate that specific structural features are critical for optimizing biological activity.

Study 1: Anticancer Efficacy

In a controlled study involving human lung cancer cells (A549), treatment with 3,4-dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-2H-chromen-2-one resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value of 12 µM after 48 hours of exposure.

Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory mechanism using RAW264.7 macrophages stimulated with LPS. The results showed a decrease in NO production and iNOS expression upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.

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